1-(4-Ethoxy-3-mercaptophenyl)propan-2-one is an organic compound characterized by the molecular formula and a molecular weight of 210.29 g/mol. Its structure features a propanone moiety attached to a phenyl ring that includes an ethoxy group and a mercapto group, which significantly influence its chemical behavior and biological activity. The compound's IUPAC name is 1-(4-ethoxy-3-sulfanylphenyl)propan-2-one, and it is represented by the InChI Key MWDNJGGQNPYZHS-UHFFFAOYSA-N, with a canonical SMILES notation of CCOC1=C(C=C(C=C1)CC(=O)C)S.
These reactions enable the compound to serve as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical applications.
Research indicates that derivatives of 1-(4-Ethoxy-3-mercaptophenyl)propan-2-one exhibit potential biological activities, including antimicrobial and anticancer properties. The mercapto group allows for interactions with thiol-containing biological molecules, which may modulate enzyme activity or influence cellular signaling pathways. Such interactions are critical in drug development, where understanding the mechanism of action can lead to effective therapeutic agents.
The synthesis of 1-(4-Ethoxy-3-mercaptophenyl)propan-2-one can be achieved through several methods:
The applications of 1-(4-Ethoxy-3-mercaptophenyl)propan-2-one are diverse:
Studies on 1-(4-Ethoxy-3-mercaptophenyl)propan-2-one have highlighted its interactions with various biological targets. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, influencing their structure and function. Additionally, the carbonyl group's ability to engage in hydrogen bonding enhances its reactivity with biological macromolecules, potentially modulating various biochemical pathways.
Several compounds share structural similarities with 1-(4-Ethoxy-3-mercaptophenyl)propan-2-one. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-Ethoxy-3-mercaptophenyl)propan-2-one | Ethoxy and mercapto groups on phenyl ring | Exhibits potential antimicrobial and anticancer activity |
| 1-(3-Ethoxy-4-mercaptophenyl)propan-2-one | Ethoxy group at position 3 | Differences in reactivity due to positional changes |
| 1-(4-Methoxy-3-mercaptophenyl)propan-2-one | Methoxy instead of ethoxy | Altered solubility and reactivity profiles |
| 1-(4-Ethoxy-3-hydroxyphenyl)propan-2-one | Hydroxyl group replaces mercapto | May exhibit different biological activities |
The uniqueness of 1-(4-Ethoxy-3-mercaptophenyl)propan-2-one lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity patterns compared to these similar compounds.